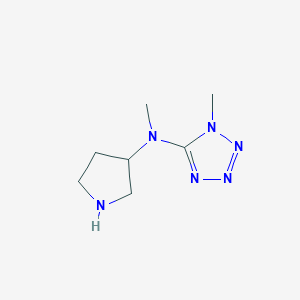![molecular formula C13H14N2O4S2 B7569993 3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid, also known as TESB, is a sulfonamide-containing compound that has been widely used in scientific research. TESB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors, making it a promising target for cancer therapy.
Mecanismo De Acción
3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid inhibits CAIX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to an accumulation of carbon dioxide in the tumor microenvironment, which can disrupt the pH balance and inhibit tumor growth. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its inhibitory effects on CAIX, this compound has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its antitumor activity. This compound has also been shown to have anti-inflammatory effects, possibly through the inhibition of prostaglandin synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, this compound is a relatively new compound and its pharmacokinetic properties are not well understood. In addition, this compound may have off-target effects on other proteins, which could complicate its use in certain experiments.
Direcciones Futuras
Future research on 3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid could focus on optimizing its pharmacokinetic properties and developing more potent analogs. This compound could also be used in combination with other cancer therapies to enhance their efficacy. In addition, this compound could be studied for its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders. Finally, this compound could be used as a tool to study the role of CAIX in other biological processes, such as pH regulation and cell signaling.
Métodos De Síntesis
3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid can be synthesized by reacting 3-aminobenzoic acid with 2-bromoethyl thiazole-4-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamoyl chloride to obtain this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid has been extensively studied for its potential as a therapeutic agent for cancer. Its ability to inhibit CAIX, which is upregulated in hypoxic tumor microenvironments, makes it a promising candidate for targeting tumor cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-[2-(1,3-thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-13(17)11-3-1-2-10(8-11)9-21(18,19)15-5-4-12-14-6-7-20-12/h1-3,6-8,15H,4-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODJCKVWHFHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)NCCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
